

Comparing small molecule vs. peptide-based EphA2 agonists

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Compound of Interest

Compound Name: EphA2 agonist 2

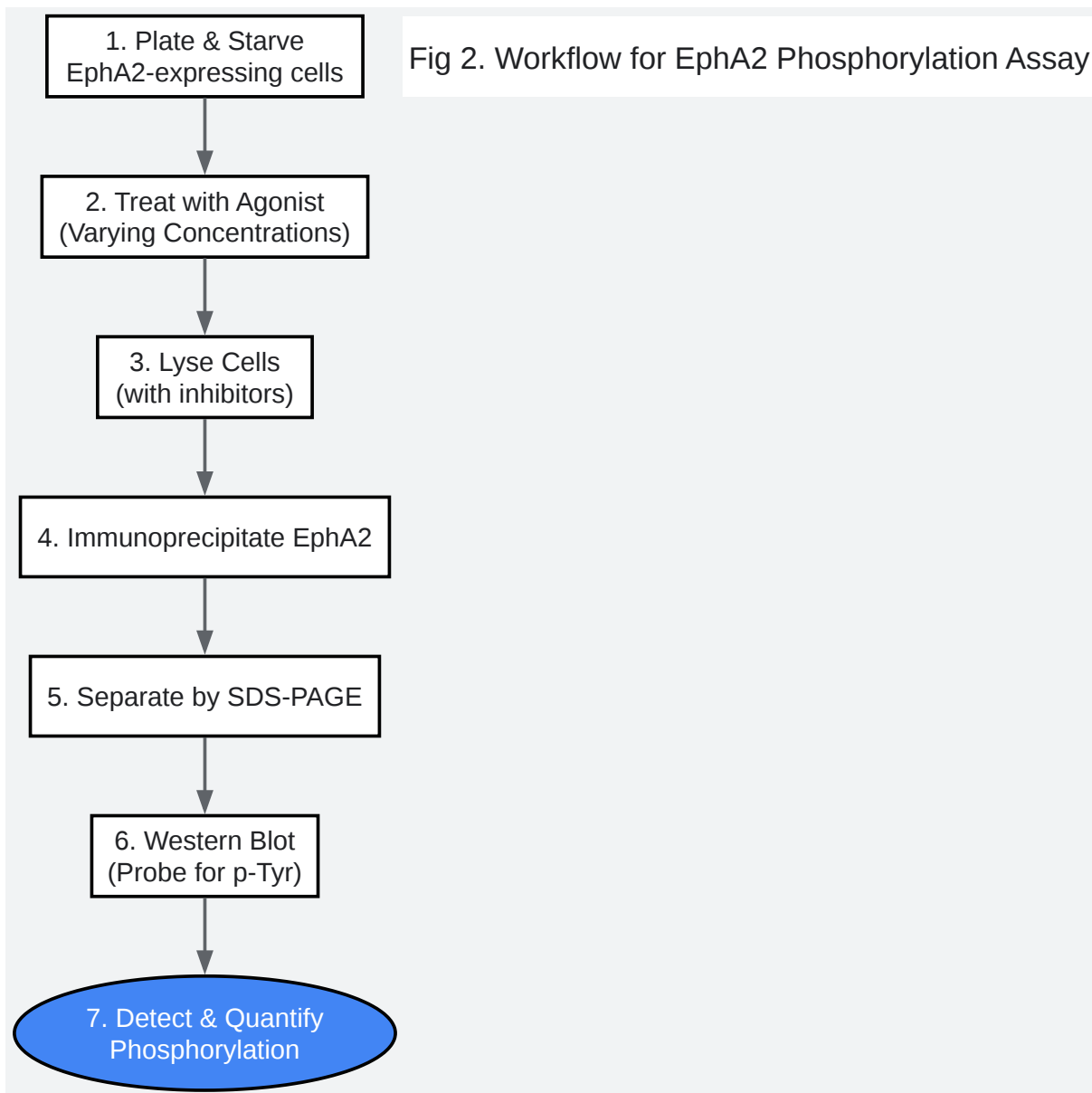
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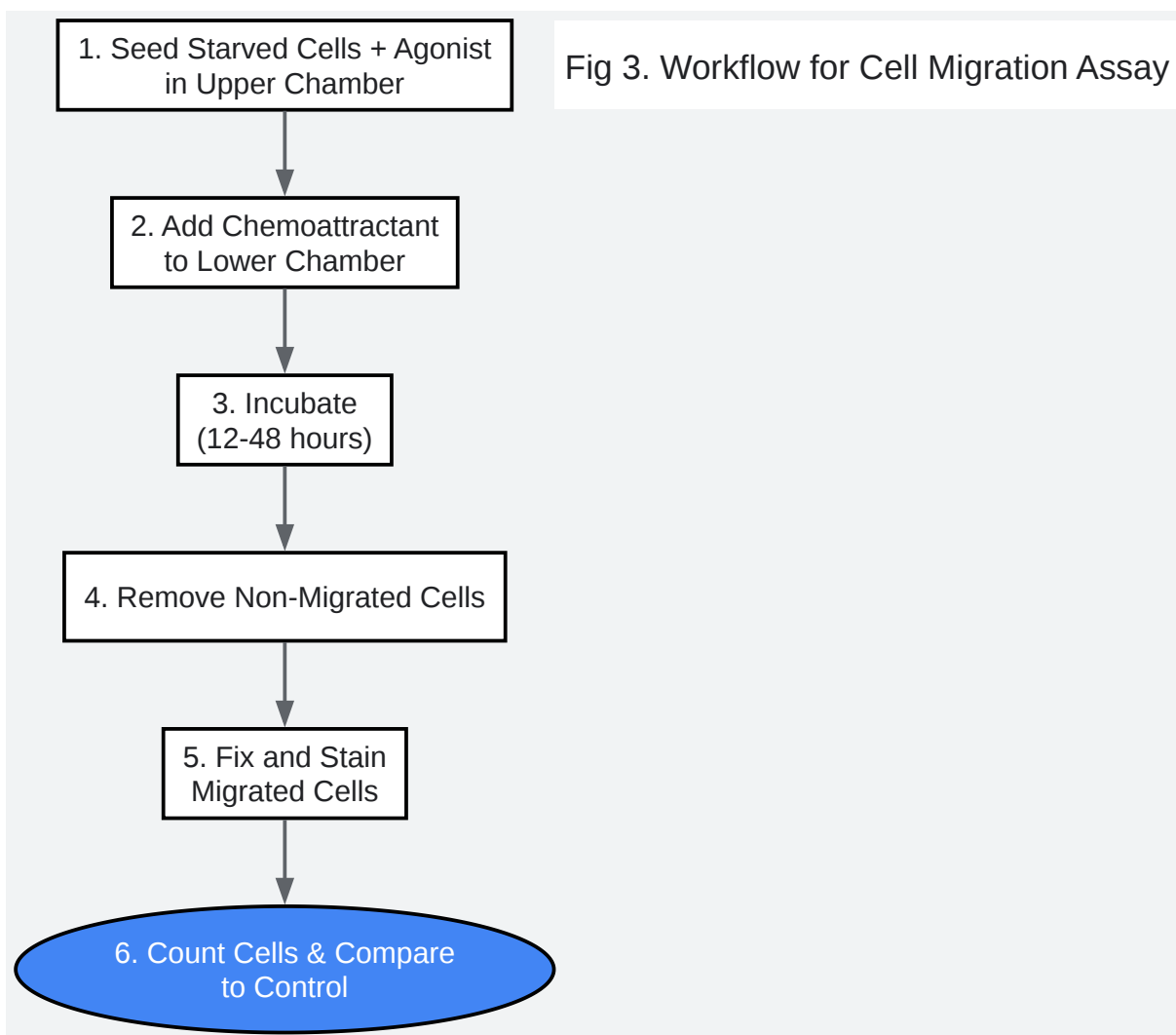
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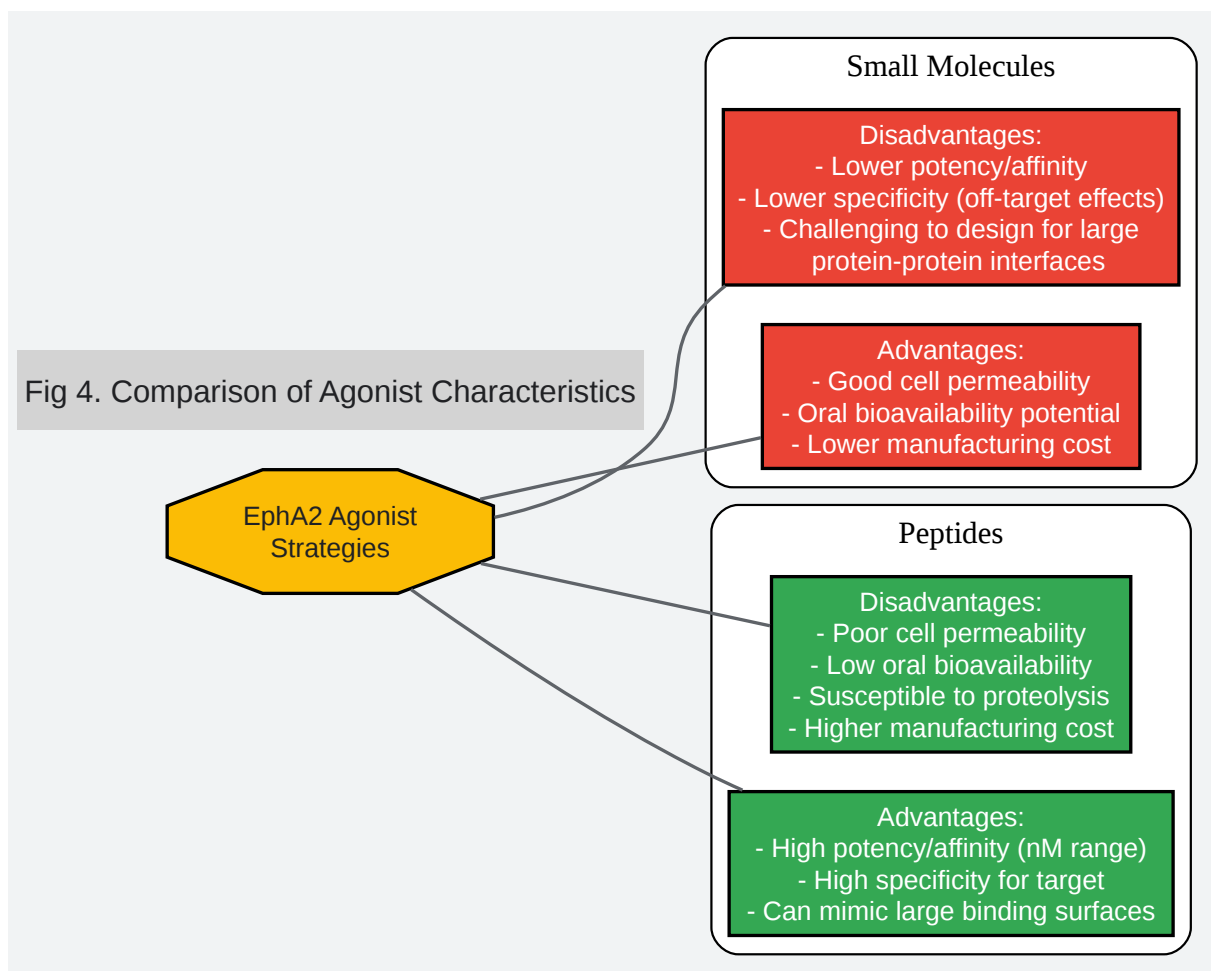
Mechanism of Action: Restoring Tumor Suppression

Both small molecule and peptide-based agonists aim to mimic the function of natural ephrin ligands. They bind to the extracellular ligand-binding domain of the EphA2 receptor, inducing its dimerization and clustering. This triggers autophosphorylation of tyrosine residues within the intracellular kinase domain, initiating the canonical signaling cascade that inhibits oncogenic pathways like PI3K/Akt and Ras/MAPK, ultimately suppressing cell migration, proliferation, and invasion.^{[3][4][5]}

The primary therapeutic goal is to convert the pro-oncogenic, ligand-independent signaling of EphA2 into its tumor-suppressive, ligand-dependent state.







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